molecular formula C13H10BrNO6 B382051 2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate

2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate

Cat. No.: B382051
M. Wt: 356.12g/mol
InChI Key: XMBGRADILWYXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromo-2-furoic acid with 2-(4-nitrophenoxy)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenoxy and bromo substituents. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenoxy)ethyl 5-chloro-2-furoate
  • 2-(4-Nitrophenoxy)ethyl 5-iodo-2-furoate
  • 2-(4-Nitrophenoxy)ethyl 5-fluoro-2-furoate

Uniqueness

Compared to its analogs, 2-(4-Nitrophenoxy)ethyl 5-bromofuran-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C13H10BrNO6

Molecular Weight

356.12g/mol

IUPAC Name

2-(4-nitrophenoxy)ethyl 5-bromofuran-2-carboxylate

InChI

InChI=1S/C13H10BrNO6/c14-12-6-5-11(21-12)13(16)20-8-7-19-10-3-1-9(2-4-10)15(17)18/h1-6H,7-8H2

InChI Key

XMBGRADILWYXMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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